Lenalidomide impurity 1
Description
Properties
IUPAC Name |
5-amino-4-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(13(7)20)10(12(15)19)4-5-11(17)18/h1-3,10H,4-6,14H2,(H2,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWQLIFELNXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197414-57-4 | |
| Record name | 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2197414574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-AMINO-4-(4-AMINO-1-OXOISOINDOLIN-2-YL)-5-OXOPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AQ2BW828Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide impurity 1 involves multiple steps starting from alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate. The process includes a coupling step, reduction step, recrystallization, and micronization . The reaction conditions typically involve the use of solvents like isopropyl alcohol and water, and reagents such as sodium chloride and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound is controlled to minimize its presence in the final product. High-performance liquid chromatography (HPLC) is often used to monitor and separate impurities during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide impurity 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. The reactions are typically carried out under controlled conditions such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield reduced forms of the impurity .
Scientific Research Applications
Chemical Properties and Identification
Lenalidomide impurity 1 has the chemical formula and is classified as a degradation product of lenalidomide. Its identification is essential for quality control in pharmaceutical manufacturing since impurities can affect the drug's therapeutic effectiveness and safety profile .
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method used to analyze this compound in pharmaceutical formulations. Recent studies have developed stability-indicating methods that allow for the quantification of lenalidomide and its impurities, including LI1. These methods are crucial for:
- Quality Control : Ensuring that the levels of impurities remain within acceptable limits during production.
- Stability Studies : Monitoring how LI1 behaves under various stress conditions (e.g., temperature, humidity) to determine its stability over time .
Table 1: HPLC Method Parameters for Lenalidomide Analysis
| Parameter | Value |
|---|---|
| Column Type | Inertsil ODS-3V |
| Mobile Phase | pH 3.0 phosphate buffer + Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 μL |
Forced Degradation Studies
Studies have shown that LI1 can be formed under stress conditions such as acid hydrolysis and UV exposure. These forced degradation studies help establish the stability profile of lenalidomide formulations and ensure that impurities like LI1 do not exceed regulatory limits .
Case Studies and Research Findings
Recent literature highlights several case studies focusing on the implications of this compound in drug formulations:
-
Stability-Indicating Method Development :
A study demonstrated a validated HPLC method for separating lenalidomide from its degradation products, including LI1. The method showed high specificity and linearity, with correlation coefficients exceeding 0.99 for both lenalidomide and its impurities . -
Impact on Drug Efficacy :
Research indicates that the presence of impurities like LI1 can alter the pharmacokinetics of lenalidomide, potentially affecting its therapeutic outcomes. Monitoring these impurities is essential for maintaining drug quality during storage and distribution . -
Regulatory Compliance :
The International Conference on Harmonization (ICH) guidelines emphasize the importance of identifying and quantifying impurities in pharmaceuticals. Compliance with these guidelines ensures that lenalidomide products meet safety standards required for patient administration .
Mechanism of Action
The mechanism of action of lenalidomide impurity 1 is not as well-studied as that of lenalidomide. it is believed to interact with similar molecular targets and pathways. Lenalidomide works by modulating the immune system, inhibiting angiogenesis, and inducing apoptosis in cancer cells. It binds to the cereblon protein, which is part of an E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation .
Comparison with Similar Compounds
Physicochemical Properties :
- Boiling Point : 686.7 ± 55.0 °C (predicted)
- pKa : 4.45 ± 0.10 (predicted)
- Density : 1.467 ± 0.06 g/cm³ (predicted) .
Role in Pharmaceutical Development :
As a critical impurity, its quantification and control are mandated by regulatory guidelines (e.g., ICH Q3B) to ensure drug safety. It is typically monitored using stability-indicating RP-HPLC methods with detection limits (LOQ) validated to <0.1% .
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Impurities of Lenalidomide
Lenalidomide-related impurities vary in functional groups and substitution patterns, influencing their physicochemical and metabolic behaviors. Key examples include:
Key Observations :
- Impurity 1 vs. Impurity-A: The substitution of an amino group (Impurity 1) with a nitro group (Impurity-A) increases molecular weight and alters polarity, affecting HPLC retention times and metabolic stability .
- Impurity 1 vs. Thalidomide : The absence of the phthalimide keto group in lenalidomide derivatives enhances metabolic stability, as seen in lenalidomide’s higher urinary excretion (80% unchanged) compared to thalidomide’s rapid hydrolysis .
Analytical and Metabolic Comparisons
Detection and Quantification :
- HPLC Retention Times: Impurity-A elutes at 15.023 min, while Impurity-B elutes at 25.179 min under RP-HPLC conditions .
- LOQ Precision : For Impurity-A and Impurity-B, LOQ precision ranges between 16,625–17,747 and 19,728–21,069 AUC counts, respectively, indicating variability in detection sensitivity .
Metabolic Stability :
- Lenalidomide’s structural modifications (e.g., removal of one phthalimide keto group) reduce hydrolysis, unlike thalidomide, which is rapidly metabolized to glutarimide and phthalimide fragments .
Regulatory and Stability Considerations
Stability in Formulations :
Reference Standards :
Discrepancies and Limitations :
- CAS number conflicts (e.g., 874760-72-2 vs. 2197414-57-4 for Impurity 1) highlight the need for harmonized nomenclature .
- Limited data on Impurity 1’s exact retention time and degradation pathways warrant further study.
This comparative analysis underscores the importance of impurity profiling in pharmaceutical quality control, with structural insights guiding analytical and formulation strategies.
Biological Activity
Lenalidomide, a derivative of thalidomide, is primarily used in the treatment of multiple myeloma and certain types of myelodysplastic syndromes. However, impurities, such as Lenalidomide Impurity 1, can significantly affect the drug's efficacy and safety profile. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications for therapeutic use.
Overview of Lenalidomide and Its Impurities
Lenalidomide has demonstrated various biological activities, including immunomodulatory effects, anti-inflammatory properties, and direct cytotoxicity against malignant cells. The presence of impurities can alter these effects, necessitating a thorough understanding of their biological activities.
Table 1: Comparison of Biological Activities
| Activity Type | Lenalidomide | This compound |
|---|---|---|
| Immunomodulation | Yes | Unknown |
| Anti-inflammatory | Yes | Unknown |
| Cytotoxicity | Yes | Potentially altered |
Lenalidomide operates through a unique mechanism involving the modulation of the substrate specificity of the CRL4^CRBN E3 ubiquitin ligase complex. This leads to the degradation of specific proteins that regulate cell proliferation and survival, including IKZF1 and IKZF3 . The biological activity of this compound may differ due to variations in its interaction with this pathway.
Case Studies
- Case Study on Efficacy : In a study examining the effects of Lenalidomide and its impurities on hematopoietic cells, researchers found that cells heterozygous for CSNK1A1 were more sensitive to lenalidomide treatment compared to wild-type cells. This suggests that impurities may influence cellular sensitivity to treatment .
- Toxicological Assessment : Toxicological studies have indicated that repeated doses of lenalidomide can lead to adverse effects primarily affecting the haematopoietic system and kidneys . It is crucial to assess whether this compound contributes to these toxicities.
Pharmacokinetics and Stability
The pharmacokinetic profile of lenalidomide shows significant oral bioavailability and renal excretion . The stability of this compound under various conditions is essential for ensuring its safety and efficacy in formulations.
Table 2: Pharmacokinetic Properties
| Parameter | Lenalidomide | This compound |
|---|---|---|
| Oral Bioavailability | 68% (rat) | Unknown |
| Elimination Half-life | ~2 hours (rat) | Unknown |
| Major Excretion Route | Urine | Unknown |
Analytical Methods for Detection
Recent studies have developed robust analytical methods for identifying and quantifying impurities in lenalidomide formulations. High-Performance Liquid Chromatography (HPLC) has proven effective in separating lenalidomide from its impurities, including this compound .
Table 3: HPLC Method Validation Results
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | <0.05 ppm |
| Limit of Quantitation (LOQ) | <0.15 ppm |
| Specificity | High |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Lenalidomide Impurity 1 in pharmaceutical formulations?
- Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) optimized via Design of Experiments (DOE) is widely used. For example, a Box-Behnken Design (BBD) can optimize mobile phase composition (e.g., acetonitrile/water ratios) to achieve resolution >2.0 between Lenalidomide and Impurity 1 . Stability-indicating methods validated per ICH guidelines (specificity, accuracy, linearity) are critical for impurity profiling in formulations .
Q. What are the acceptable thresholds for this compound in clinical-grade formulations?
- Answer : Per regulatory standards, clinical formulations should contain ≤0.5% of known impurities (including Impurity 1), ≤0.2% of any individual unknown impurity, and ≤1.5% total impurities. These thresholds ensure safety and efficacy while complying with pharmacopeial limits .
Q. How should stability studies be designed to monitor this compound under accelerated conditions?
- Answer : Use ICH Q1A(R2) guidelines: store samples at 40°C/75% relative humidity (RH) for 6 months. Analyze impurities via HPLC at predefined intervals (e.g., 0, 3, 6 months). Include forced degradation studies (acid/base hydrolysis, oxidation) to validate method robustness .
Advanced Research Questions
Q. How can researchers optimize chromatographic conditions for separating this compound using Design of Experiments (DOE)?
- Answer :
Screening Phase : Apply fractional factorial design (FFD) to identify critical factors (e.g., pH, column temperature, gradient time).
Optimization Phase : Use response surface methodology (RSM) like BBD to model interactions between factors. For example, a 3-factor BBD with mobile phase composition, flow rate, and column temperature can maximize resolution while minimizing run time .
Validation : Confirm method robustness via intermediate precision studies (e.g., inter-day, inter-analyst variability) .
Q. What advanced techniques are used for structural elucidation of this compound?
- Answer :
- High-Resolution Mass Spectrometry (HRMS) : Determines exact mass and fragmentation patterns to propose molecular formulas.
- Nuclear Magnetic Resonance (NMR) : 1D/2D NMR (e.g., H, C, COSY, HSQC) confirms stereochemistry and functional groups.
- Comparative Analysis : Match spectral data with synthetic reference standards prepared via targeted synthesis (e.g., tert-butyl 5-amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate for Impurity 50, a related derivative) .
Q. How can contradictory impurity profiling data across studies be resolved?
- Answer :
- Method Cross-Validation : Compare results from orthogonal techniques (e.g., HPLC vs. LC-MS/MS).
- Sample History Review : Assess storage conditions (e.g., temperature, light exposure) that may alter impurity levels.
- Sensitivity Analysis : Use DOE to identify variables (e.g., column aging, detector wavelength drift) contributing to variability .
Q. What strategies are recommended for synthesizing and purifying this compound for use as a reference standard?
- Answer :
Synthesis : Use known intermediates (e.g., nitroisoindolinone precursors) and protect reactive groups (e.g., tert-butyl esters) to minimize side reactions.
Purification : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
Characterization : Confirm purity (>95%) via LC-MS and quantify residual solvents (e.g., dichloromethane) per ICH Q3C .
Key Considerations for Researchers
- Regulatory Compliance : Adhere to ICH Q3A/B for impurity identification and qualification thresholds.
- Method Transfer : Validate methods across labs using inter-laboratory studies to ensure reproducibility.
- Risk Mitigation : Monitor for secondary impurities (e.g., degradation products) during long-term stability testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
